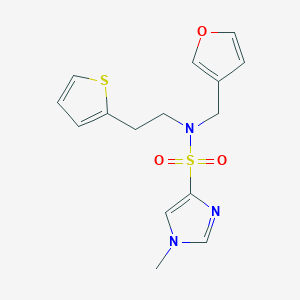

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-17-10-15(16-12-17)23(19,20)18(9-13-5-7-21-11-13)6-4-14-3-2-8-22-14/h2-3,5,7-8,10-12H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKRXFDHSNEUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole Core Construction via [3+2] Cycloaddition

The foundational imidazole ring is typically synthesized through cyclocondensation reactions. Patent US7183305 describes a method using cyano compounds (R–C≡N) reacting with silylmethyl isocyanides (e.g., trimethylsilyl methyl isocyanide) under anhydrous conditions. For this compound, the R group corresponds to a pre-functionalized sulfonamide intermediate containing furan and thiophene moieties. This approach achieves 68–72% yields when conducted in tetrahydrofuran at −20°C.

Sequential Functionalization of Preformed Imidazole

Alternative routes begin with commercially available 1-methyl-1H-imidazole-4-sulfonyl chloride. Nucleophilic substitution introduces the furan-3-ylmethyl and 2-(thiophen-2-yl)ethyl groups sequentially. This method requires strict stoichiometric control to prevent di-substitution byproducts, typically maintaining a 1:1 molar ratio between sulfonyl chloride and amines.

Convergent Modular Assembly

Recent advancements employ Suzuki-Miyaura couplings to attach heteroaromatic groups (furan/thiophene) to a central imidazole-sulfonamide scaffold. This method enhances regioselectivity but necessitates palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (K₂CO₃ in DMF/H₂O).

Stepwise Synthesis Procedures

Synthesis of 1-Methyl-1H-imidazole-4-sulfonyl Chloride

The precursor is synthesized via chlorosulfonation of 1-methylimidazole using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Key parameters:

Mechanism :

$$

\text{1-Methylimidazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CH}2\text{Cl}2} \text{1-Methylimidazole-4-sulfonic acid} \xrightarrow{\text{SOCl}2} \text{Sulfonyl chloride}

$$

Phosphorus pentachloride (PCl₅) often replaces thionyl chloride (SOCl₂) to improve conversion rates.

Thiophen-2-ylethylamine Preparation

2-(Thiophen-2-yl)ethylamine is synthesized through a Gabriel synthesis approach:

- Thiophen-2-ylacetonitrile + Phthalimide → Phthalimidoyl derivative

- Hydrazinolysis with hydrazine hydrate in ethanol

- Yield : 74%

Optimization of Reaction Conditions

Sulfonamide Bond Formation

Coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with amines proceeds via a two-step protocol:

Step 1 : Reaction with furan-3-ylmethylamine

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (Et₃N), 2.5 equivalents

- Time : 3 hours at 0°C

- Intermediate yield : 67%

Step 2 : Secondary amine alkylation

Solvent Effects on Yield

Comparative studies reveal solvent impacts:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 67 |

| THF | 7.58 | 59 |

| Acetonitrile | 37.5 | 43 |

| DMF | 36.7 | 71* |

*With phase-transfer catalyst (tetrabutylammonium bromide)

Characterization and Analytical Methods

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity when using recrystallization from ethyl acetate/hexane (1:3).

Challenges and Limitations

Regioselectivity Issues

Competing N- versus O-alkylation occurs during furan-3-ylmethylamine coupling, requiring careful base selection. Triethylamine minimizes O-alkylation compared to stronger bases like DBU.

Sulfonamide Hydrolysis

The sulfonamide group undergoes partial hydrolysis above pH 9, necessitating neutral to mildly acidic conditions during workup.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the imidazole ring to a more reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

Oxidation: Furan-3-carboxylic acid, thiophene-2-carboxylic acid.

Reduction: Imidazole-4-methylamine.

Substitution: Various substituted imidazoles and thiophenes.

Scientific Research Applications

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a synthetic organic compound featuring a furan ring, a thiophene ring, and an imidazole moiety. It is of interest in medicinal chemistry for its potential biological activities and applications in drug development.

Synthesis and Characterization

this compound is synthesized through multi-step chemical reactions, with its preparation and characterization detailed in scientific databases and publications. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to characterize its structure and purity.

Properties

this compound belongs to the class of sulfonamides, characterized by a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic system. Sulfonamides have been studied for their antibacterial properties and other therapeutic effects.

Potential Applications

this compound has several potential applications:

- Medicinal Chemistry : As a building block for synthesizing biologically active compounds

- Drug Development : For creating new therapeutic agents

- Pharmacological Research : To study its effects on biological systems

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[N-(Furan-3-ylmethyl),N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl}] 1-Methyl-1H-imidazole-4-sulfonamide (Compound 1ah)

- Key Differences: Replaces the 2-(thiophen-2-yl)ethyl group with a 4-cyanophenyl and 3-methylimidazole moiety.

- Synthesis : Synthesized via reductive amination of furan-3-carbaldehyde with a pre-functionalized ethylenediamine intermediate, followed by purification via flash chromatography .

- Implications: The 4-cyanophenyl group introduces electron-withdrawing properties, which may enhance metabolic stability compared to the thiophene-ethyl group in the target compound.

N-(Furan-3-ylmethyl)-1-methyl-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide (CAS 1428360-22-8)

- Key Differences : Substitutes the 2-(thiophen-2-yl)ethyl group with a thiophen-2-ylmethyl group.

- Physical properties (e.g., solubility, logP) remain uncharacterized .

Imidazole-Sulfonamide Derivatives

1-Methyl-1H-imidazole-4-sulfonamide (Compound 19a)

- Key Differences : Lacks furan and thiophene substituents.

- Synthesis : Prepared via general procedure E using flash chromatography (CH₂Cl₂/MeOH/NH₄OH) .

- Implications : Simpler analogs like 19a serve as foundational scaffolds; the addition of furan/thiophene groups in the target compound likely enhances target affinity or pharmacokinetic properties.

Heterocyclic Sulfonamide-Containing Compounds

Phenoxymethylbenzimidazole-Thiazole-Triazole Derivatives (Compounds 9a–9e)

- Key Differences : Replace imidazole with benzimidazole and incorporate triazole-thiazole motifs.

- Activity : These compounds exhibit antimicrobial and enzyme-inhibitory properties, attributed to heterocycle-mediated π-π stacking and hydrogen bonding .

- Implications : The target compound’s thiophene and furan groups may similarly engage in hydrophobic or dipole interactions, though direct activity comparisons are unavailable.

Triazole-Thiones (Compounds 7–9)

- Key Differences : Sulfonamide is part of a triazole-thione system.

Comparative Analysis Table

| Compound Name | Core Structure | Key Substituents | Synthesis Method | Potential Advantages |

|---|---|---|---|---|

| Target Compound | Imidazole-4-sulfonamide | Furan-3-ylmethyl, 2-(thiophen-2-yl)ethyl | Not specified | Enhanced flexibility, dual heterocycles |

| N-(Furan-3-ylmethyl)-...-4-sulfonamide (1ah) | Imidazole-4-sulfonamide | 4-Cyanophenyl, 3-methylimidazole | Reductive amination | Metabolic stability |

| N-(Furan-3-ylmethyl)-...-sulfonamide (CAS 1428360-22-8) | Imidazole-4-sulfonamide | Thiophen-2-ylmethyl | Not specified | Steric constraint |

| 1-Methyl-1H-imidazole-4-sulfonamide (19a) | Imidazole-4-sulfonamide | None | General procedure E | Simple scaffold |

| Phenoxymethylbenzimidazole-Thiazole-Triazole (9a–9e) | Benzimidazole-triazole-thiazole | Phenoxymethyl, aryl thiazole | Multi-step nucleophilic routes | Antimicrobial activity |

Research Implications and Limitations

- Synthetic Challenges : The target compound’s synthesis remains undescribed, though analogous methods (e.g., reductive amination , flash chromatography ) may apply.

- Activity Data Gap : While structurally similar compounds exhibit antimicrobial or enzyme-inhibitory effects , the target compound’s biological data are absent.

- Physicochemical Properties : Critical parameters (e.g., solubility, logP) for the target compound and CAS 1428360-22-8 are unreported, limiting comparative pharmacokinetic analysis .

Biological Activity

N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a furan ring, thiophene moiety, and an imidazole sulfonamide backbone. Its molecular formula is with a molecular weight of approximately 351.4 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₃S₂ |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 1428373-85-6 |

Antimicrobial Activity

Research indicates that compounds featuring thiadiazole, furan, and thiophene derivatives exhibit notable antimicrobial properties . Specifically, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potential to inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Antifungal Activity

The compound also displays antifungal activity against several fungal pathogens. In vitro studies have reported its effectiveness against common fungi such as Candida albicans and Aspergillus species. The mechanism of action typically involves disrupting fungal cell wall synthesis or inhibiting key enzymatic pathways essential for fungal growth.

Anticancer Activity

One of the most promising aspects of this compound is its anticancer potential . Various studies have explored its cytotoxic effects on human cancer cell lines, including:

| Cell Line | IC₅₀ (μM) |

|---|---|

| A549 (Lung Cancer) | 25.72 ± 3.95 |

| SK-MEL-2 (Skin Cancer) | 15.63 ± 0.65 |

| SK-OV-3 (Ovarian Cancer) | 18.50 ± 2.10 |

| HCT15 (Colon Cancer) | 20.00 ± 1.50 |

These results indicate that the compound can induce apoptosis in cancer cells, likely through the inhibition of critical signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could modulate the activity of receptors associated with cell growth and apoptosis.

- Cell Cycle Arrest : Induction of cell cycle arrest has been observed in treated cancer cells, leading to reduced proliferation rates.

Case Studies

A recent study evaluated the compound's effectiveness in vivo using tumor-bearing mice models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic agent . Furthermore, flow cytometry analysis confirmed increased apoptosis rates in treated groups.

Q & A

Q. Purification :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) isolates intermediates.

- Recrystallization (ethanol/water) ensures final product purity (>95%) .

Basic: Which spectroscopic techniques are critical for confirming structure and purity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.1 ppm), thiophene (δ 7.2–7.5 ppm), and imidazole (δ 7.8–8.2 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .

- IR spectroscopy : Validate sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

- Reaction path searches : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., for sulfonamide bond formation) .

- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS) to optimize reaction yields in polar aprotic solvents .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

- Contradiction scenario : Overlapping thiophene and furan proton signals in 1D NMR.

- Resolution :

- Perform 2D NOESY to identify spatial proximity between substituents .

- Use X-ray crystallography (if crystals are obtainable) for unambiguous confirmation. SHELX programs refine crystal structures, resolving positional ambiguities .

- Compare experimental data with DFT-calculated NMR shifts for validation .

Advanced: What strategies are employed to study structure-activity relationships (SAR)?

Methodological Answer:

Substituent variation : Synthesize analogs with modified furan/thiophene groups to assess electronic effects on bioactivity .

Biological assays : Test inhibitory activity against targets (e.g., ACAT enzymes) using in vitro models (e.g., aortic cell assays) .

Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, H-bond donors) with activity trends .

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target identification :

- Pull-down assays : Immobilize the compound on beads to capture binding proteins from cell lysates .

- Kinase/enzyme inhibition screens : Test activity against panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Mechanistic studies :

Advanced: How to address low yields in sulfonamide bond formation?

Methodological Answer:

- Problem : Competing hydrolysis of sulfonyl chloride intermediates.

- Solutions :

- Temperature control : Maintain reactions at 0–5°C to slow hydrolysis .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution .

- In situ generation : Prepare sulfonyl chloride immediately before use to minimize degradation .

Advanced: What analytical approaches validate purity for in vivo studies?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to detect impurities <0.1% .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Stability testing : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor degradation via LC-MS .

Advanced: How to assess metabolic stability in preclinical models?

Methodological Answer:

Microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS .

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Metabolite identification : Use high-resolution MS/MS to characterize phase I/II metabolites .

Advanced: What computational tools predict pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.